N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 4-chlorobenzyl chloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the methoxyphenyl group are likely involved in key interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Unique due to its specific combination of functional groups.
N-(4-chlorobenzyl)-2-(2-((2-((3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of a thiazole ring, a chlorobenzyl group, and a methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-28-18-4-2-3-16(9-18)24-20(27)13-30-21-25-17(12-29-21)10-19(26)23-11-14-5-7-15(22)8-6-14/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHHDVQDXXBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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